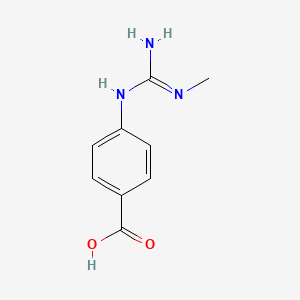

4-(3-Methylguanidino)benzoic acid

Description

Significance of Guanidino Functionalities in Biological Systems and Chemical Probes

The guanidino group, a key feature of the amino acid arginine, is a highly basic moiety that is protonated to form a stable guanidinium (B1211019) cation at physiological pH. sci-hub.sewikipedia.org This positive charge allows it to participate in a wide array of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition events in biological systems. sci-hub.se Guanidine (B92328) and its derivatives are found in various natural products and have been instrumental in the development of therapeutic agents with antimicrobial, antiviral, and anticancer properties. ontosight.ai The ability of the guanidinium group to interact with biological macromolecules like proteins and nucleic acids makes it a valuable component in the design of chemical probes and drugs targeting enzymes, ion channels, and receptors. sci-hub.seontosight.airesearchgate.netnih.gov

Contextualizing Benzoic Acid Scaffolds in Molecular Design and Biological Activity

The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational framework for a multitude of biologically active compounds. nih.govmdpi.com Its aromatic ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govtandfonline.com The carboxylic acid group of the benzoic acid moiety can act as a hydrogen bond donor and acceptor, mimicking the interactions of natural ligands with their biological targets. nih.gov This scaffold has been successfully incorporated into the design of inhibitors for various enzymes and modulators of protein-protein interactions. nih.govtandfonline.com For instance, substituted benzoic acid derivatives have been developed as inhibitors of human carbonic anhydrase and as dual inhibitors of anti-apoptotic proteins. nih.govtandfonline.com

Overview of 4-(3-Methylguanidino)benzoic Acid within Contemporary Research Paradigms

Within the broader class of guanidino-substituted benzoic acids, this compound has emerged as a compound of interest in contemporary research. This molecule integrates the key features of both the guanidino and benzoic acid motifs. The guanidino group is positioned at the para-position of the benzoic acid ring, and a methyl group is attached to the guanidino functionality. ontosight.ai While specific, in-depth research on the biological activities of this compound is still developing, its structural analogues have shown promise in various therapeutic areas. For example, related guanidinobenzoic acid derivatives have been investigated for their potential as inhibitors of serine proteases. drugbank.com The synthesis of this compound and its derivatives is an active area of chemical research, with methods being developed to efficiently construct these molecules for further biological evaluation. nih.govgoogle.com Computational studies have also been employed to understand the structural and electronic properties of related guanidino-benzoic acid derivatives, providing insights into their potential biological interactions. researchgate.net

Detailed Research Findings

While specific research on this compound is not extensively documented in the provided search results, the broader context of guanidino-substituted benzoic acids provides a framework for understanding its potential applications. The following table summarizes the key research areas and findings for related compounds.

| Research Area | Key Findings | Related Compounds |

| Enzyme Inhibition | Guanidinobenzoyl moieties can mimic natural substrates and inhibit trypsin-like serine proteases. researchgate.net Acylguanidine derivatives are effective inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. sci-hub.se | Guanidinobenzoyl compounds, Acylguanidines |

| Anticancer Activity | Benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov A migration inhibitor, 4-methyl-3-nitro-benzoic acid, has shown potential in preventing breast cancer metastasis. nih.gov | 2,5-substituted benzoic acids, 4-Methyl-3-nitro-benzoic acid |

| Antiviral Activity | Serinol-derived benzoic acid esters have been identified as inhibitors of human adenovirus (HAdV) infection. nih.gov | Serinol-derived benzoic acid esters |

| Antibacterial Activity | Hybrid molecules of amoxicillin (B794) and benzoic acid derivatives have shown improved activity against certain bacteria, including MRSA. researchgate.net | Amoxicillin-benzoic acid hybrids |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-[(N'-methylcarbamimidoyl)amino]benzoic acid |

InChI |

InChI=1S/C9H11N3O2/c1-11-9(10)12-7-4-2-6(3-5-7)8(13)14/h2-5H,1H3,(H,13,14)(H3,10,11,12) |

InChI Key |

PENAWPNXAHVARH-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(N)NC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 3 Methylguanidino Benzoic Acid

Established Synthetic Routes to 4-(3-Methylguanidino)benzoic Acid and Analogues

The primary and most direct method for synthesizing this compound involves the guanylation of a corresponding aminobenzoic acid precursor. A common approach is the reaction of 4-amino-3-methylbenzoic acid with a guanylating agent.

A notable example is the reaction of 3-amino-4-methylbenzoic acid with cyanamide (B42294) under acidic conditions, as detailed in patent literature for a structurally similar compound. google.com This method involves heating the aminobenzoic acid with an aqueous solution of cyanamide in the presence of an acid like hydrochloric acid. The resulting guanidinium (B1211019) salt can then be isolated. This general strategy is applicable to the synthesis of various substituted guanidinobenzoic acids. nih.gov

Classical methods for guanidine (B92328) synthesis often involve the use of various guanylating agents. These can be categorized as follows:

Thioureas and Isothioureas: These are common precursors where the sulfur atom is replaced by a nitrogen functionality to form the guanidine group.

Cyanamides: As mentioned, cyanamide and its derivatives are effective guanylating agents. organic-chemistry.org

Carbodiimides: These can react with amines to form guanidines.

Pyrazole Carboximidamides: These reagents are also used for the guanylation of amines.

Strategies for Regioselective Functionalization and Derivatization for Research Applications

The presence of multiple reactive sites in this compound—namely the carboxylic acid group and the three nitrogen atoms of the guanidinium moiety—necessitates careful strategies for regioselective functionalization. The differential reactivity of these sites allows for selective modification to generate diverse derivatives for research applications.

A primary strategy for achieving regioselectivity is the use of protecting groups . The guanidinium group is often protected to allow for reactions at the carboxylic acid terminus, or vice versa. Common protecting groups for the guanidino moiety include benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and tosyl (Ts) groups. These can be selectively introduced and removed under specific reaction conditions. For example, the carboxylic acid can be converted to an ester or an amide while the guanidinium group is protected. Subsequently, deprotection of the guanidinium group yields the desired functionalized derivative.

Furthermore, the differential nucleophilicity of the nitrogen atoms within the methylguanidino group can be exploited for regioselective N-functionalization. The terminal nitrogen atoms are generally more nucleophilic than the internal nitrogen. This allows for selective alkylation or acylation at the terminal positions under controlled conditions. The use of bulky reagents can further enhance this selectivity.

Derivatization of the carboxylic acid group is also a common strategy. Conversion to esters, amides, or other acid derivatives can be achieved using standard organic synthesis techniques. For instance, reaction with alcohols in the presence of an acid catalyst or coupling with amines using carbodiimide (B86325) chemistry are frequently employed methods. These derivatizations are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule or for attaching reporter groups. nih.govresearchgate.net

Chemoenzymatic Approaches in the Synthesis of Related Guanidino Compounds

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful and sustainable approach for the synthesis of complex guanidino compounds. Enzymes can provide high stereoselectivity and regioselectivity under mild reaction conditions, often circumventing the need for extensive protecting group strategies. researchgate.net

While specific chemoenzymatic routes to this compound are not extensively documented, the principles can be applied based on known enzymatic activities. A novel superfamily of enzymes has been identified that catalyze the modification of guanidino groups, suggesting the potential for enzymatic manipulation of this functional group.

One potential chemoenzymatic strategy could involve the enzymatic hydrolysis of a precursor ester or amide to unmask the carboxylic acid of a protected this compound derivative. Lipases and esterases are well-known for their ability to catalyze such reactions with high selectivity.

Another approach could involve the use of enzymes that catalyze the formation of the guanidino group itself. For example, some enzymes are known to be involved in the biosynthesis of guanidino-containing natural products. rsc.org While not yet applied to the specific synthesis of this compound, the exploration of such biocatalysts could lead to novel and efficient synthetic routes. The field of chemoenzymatic synthesis of N-glycans also provides a precedent for the enzymatic modification of complex biomolecules, a strategy that could be adapted for guanidino compounds. nih.gov

Furthermore, guanidino acid hydrolases, which are enzymes that hydrolyze guanidine groups, could potentially be used in reverse to catalyze the formation of the C-N bond, although this is a more challenging application. nih.gov

Advanced Synthetic Techniques for Isotopic Labeling and Probe Development

Isotopic labeling of this compound is crucial for its use in various research applications, including metabolic studies and as a tracer in medical imaging techniques like Positron Emission Tomography (PET). Advanced synthetic techniques are employed to introduce isotopes such as carbon-11 (B1219553) (¹¹C), carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), and nitrogen-15 (B135050) (¹⁵N) into the molecule.

One common strategy for isotopic labeling is to use a labeled precursor in the synthesis. For instance, ¹³C- or ¹⁴C-labeled cyanamide could be used in the guanylation reaction to introduce the label into the guanidinium group. Similarly, an isotopically labeled aminobenzoic acid precursor could be used. The integration of ¹⁵N can be achieved through differential labeling of Lys-N peptides followed by guanidination. nih.gov

The development of molecular probes based on this compound often involves the attachment of a reporter group, such as a fluorophore or a radiolabel. The synthetic strategies for derivatization discussed in section 2.2 are directly applicable here. For example, the carboxylic acid group can be coupled to a fluorescent amine to create a fluorescent probe. The development of such probes is a key area of research for studying the biological roles of guanidino-containing compounds. nih.gov

For PET imaging applications, the short half-life of isotopes like ¹¹C necessitates rapid and efficient radiolabeling methods. Automated radiosynthesis platforms are often employed for the cGMP production of [¹¹C]guanidines. nih.gov These methods often involve the reaction of a precursor amine with a labeled guanylating agent under optimized conditions to achieve high radiochemical yields in a short timeframe. The development of such advanced techniques is critical for translating these molecules into clinical research and diagnostics. nih.gov

Mechanistic Investigations of 4 3 Methylguanidino Benzoic Acid in Biological Models

Molecular Recognition and Binding Interactions in In Vitro Systems

The initial characterization of a compound's biological activity often begins with in vitro studies to determine its direct interactions with isolated biological macromolecules such as receptors and enzymes. For 4-(3-Methylguanidino)benzoic acid, investigations have sought to elucidate its binding characteristics and inhibitory potential.

Receptor Binding Affinity and Selectivity Profiling

Currently, there is a lack of specific data in the public domain detailing the receptor binding affinity and selectivity profile of this compound. While the guanidinium (B1211019) group is a common pharmacophore known to interact with various receptors, comprehensive screening assays for this particular methylated derivative have not been reported in the available scientific literature.

Enzyme Inhibition Kinetics and Mechanism of Action

The structural similarity of this compound to known enzyme inhibitors, particularly those of serine proteases, has prompted investigations into its enzyme-inhibitory activity. Derivatives of the parent compound, 4-guanidinobenzoic acid, have been identified as potent inhibitors of enzymes such as trypsin and plasmin. These enzymes play critical roles in digestion and blood clot dissolution, respectively. The inhibitory mechanism of these related compounds often involves the guanidino group binding to the enzyme's active site. However, specific kinetic data, including inhibition constants (Kᵢ) and the precise mechanism of action for this compound, remain to be fully elucidated in published research.

Protein-Ligand Interaction Studies via Biophysical Methods

Advanced biophysical techniques are instrumental in understanding the direct physical interactions between a small molecule and a protein. Methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) can provide detailed insights into the binding mode, conformational changes, and thermodynamic parameters of such interactions. While studies on related guanidinium-containing compounds have utilized these methods to characterize their binding to protein targets, specific biophysical data for the interaction of this compound with proteins are not currently available in the scientific literature.

Cellular Pharmacodynamics and Intracellular Trafficking in Cell Cultures

Following in vitro characterization, cell-based assays are essential to understand how a compound behaves in a more complex biological environment. These studies can reveal information about its ability to enter cells and modulate cellular functions.

Cellular Uptake and Efflux Mechanisms

The guanidinium group is well-known for its ability to facilitate the transport of molecules across cellular membranes. This property is attributed to its positive charge and ability to form hydrogen bonds with cell surface proteoglycans. Research on various guanidinium-rich molecules has shown that they can enter cells through mechanisms such as direct translocation or endocytosis.

Interestingly, studies on related compounds have indicated that methylation of the guanidinium group can influence cellular uptake. It has been observed that increasing methylation can lead to a decrease in the efficiency of cellular entry. This suggests that the specific substitution on the guanidino moiety of this compound likely plays a critical role in its ability to be absorbed by and accumulate within cells. However, detailed studies quantifying the uptake and efflux rates and identifying the specific transporters involved for this compound are yet to be reported.

Modulation of Intracellular Signaling Pathways

Once inside a cell, a compound can exert its effects by modulating various intracellular signaling pathways that control fundamental cellular processes. While the parent structure, benzoic acid, and its various derivatives have been shown to influence signaling cascades, there is currently no specific information available in the scientific literature regarding the modulation of intracellular signaling pathways by this compound.

Subcellular Localization and Compartmentalization Studies

The specific subcellular distribution of a compound is critical to understanding its mechanism of action. By identifying the organelles or cellular compartments where a compound accumulates, researchers can infer its potential molecular targets and biological functions.

As of the current date, specific studies detailing the subcellular localization and compartmentalization of this compound could not be identified in a review of publicly available scientific literature. Research dedicated to imaging or fractionating cells exposed to this compound to determine its concentration in the nucleus, mitochondria, cytoplasm, or other organelles has not been published. Therefore, information regarding the specific intracellular targets and distribution of this compound remains to be elucidated.

In Vivo Studies in Non-Human Organismal Models

The evaluation of a compound's behavior and effects in a whole organism is a crucial step in preclinical research. These studies provide insights into how the compound is absorbed, distributed, metabolized, and excreted, as well as its potential therapeutic effects and metabolic fate.

Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This information is vital for understanding its bioavailability and persistence in the body.

A thorough search of scientific databases did not yield any specific studies on the pharmacokinetic disposition of this compound in preclinical animal models such as rats or mice. Data regarding its plasma concentration over time, tissue distribution, and clearance rates are not currently available in the public domain.

Investigating the effects of a compound in animal models of specific diseases can reveal its therapeutic potential. These studies assess whether the compound can alter the course of the disease or alleviate its symptoms.

There is a lack of available scientific literature detailing the biological effects of this compound in animal models of any specific disease pathophysiology. While research exists on various other benzoic acid derivatives in models of cancer and neurological disorders, no such studies have been published for this compound itself.

Understanding how a compound is metabolized is key to identifying its active metabolites and potential routes of elimination. Biotransformation studies track the chemical changes a compound undergoes within a living organism.

No studies detailing the metabolic fate and biotransformation pathways of this compound in any model organism were found in the available scientific literature. Research on the metabolism of related compounds, such as other benzoic acid derivatives, indicates that biotransformation can occur, but specific data for this compound is absent. For instance, studies on other benzoic acid derivatives have shown metabolic conversion to compounds like hippuric acid. However, it cannot be assumed that this compound follows the same pathways.

Role of 4 3 Methylguanidino Benzoic Acid in Endogenous Biochemical Pathways and Metabolism

Identification as a Metabolite or Precursor in Specific Biochemical Cycles

There is currently a lack of direct scientific literature identifying 4-(3-Methylguanidino)benzoic acid as a naturally occurring metabolite or a precursor in specific, well-defined endogenous biochemical pathways in humans or other organisms. Guanidino compounds are a diverse group of molecules, with many originating from the metabolism of arginine. nih.gov Prominent examples include creatine (B1669601) and guanidinosuccinic acid. nih.gov The synthesis of methylguanidine (B1195345) from creatinine (B1669602) has also been documented, particularly in the context of uremia. nih.gov

While the chemical structure of this compound suggests a potential metabolic relationship with other guanidino compounds and benzoic acid derivatives, its presence and concentration in biological tissues and fluids have not been established. The methylation of the guanidino group is a known biological process, most notably in the conversion of guanidinoacetate to creatine. physiology.org However, whether a similar methylation process occurs on a benzoic acid-containing guanidino compound to form this compound endogenously is yet to be determined.

Enzyme Systems Involved in its Biogenesis or Degradation

Consistent with the lack of its identification as an endogenous metabolite, the specific enzyme systems responsible for the biogenesis or degradation of this compound have not been elucidated. In the broader context of guanidino compound metabolism, several key enzymes are involved. For instance, L-arginine:glycine amidinotransferase catalyzes the synthesis of guanidinoacetate, a precursor to creatine. physiology.org The subsequent methylation of guanidinoacetate is carried out by S-adenosylmethionine-dependent methyltransferases. physiology.org

It is plausible that if this compound were to be formed endogenously, it would likely involve a methyltransferase acting on a precursor such as 4-guanidinobenzoic acid. Conversely, its degradation could potentially be handled by hydrolases or other enzymes that act on guanidino or benzoic acid moieties. However, without direct experimental evidence, this remains speculative.

Perturbations of Metabolic Flux by Related Guanidino Compounds

While there is no specific data on how this compound might perturb metabolic flux, studies on other guanidino compounds offer insights into their potential metabolic impact. The metabolism of guanidino compounds is known to be altered in various pathological states, particularly those affecting the urea (B33335) cycle and renal function. nih.govnih.gov

For example, an arginine-free diet can lead to hyperammonemia and is associated with decreased levels of hepatic creatine and kidney and brain guanidinoacetic acid, alongside an increase in guanidinosuccinic acid. nih.gov This indicates a significant disruption in the normal flux of guanidino compound metabolism. Furthermore, the administration of guanidinoacetate has been shown to increase plasma homocysteine levels, suggesting that a high demand for methylation can impact other metabolic pathways. physiology.org

These findings highlight the interconnectedness of guanidino compound metabolism with other key cellular processes. Any significant presence of this compound could, in theory, impact these pathways, potentially by competing for enzymes or substrates.

Implications for Understanding Endogenous Guanidino Compound Homeostasis

The study of known guanidino compounds has been crucial for understanding their role in health and disease. The homeostasis of these compounds is tightly regulated, and disruptions can have significant physiological consequences. For instance, the accumulation of certain guanidino compounds is a hallmark of uremia and is thought to contribute to its toxicity. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification in Biological Matrices (Research Samples)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of 4-(3-methylguanidino)benzoic acid from complex biological matrices such as plasma and urine. nih.gov Reversed-phase HPLC is a commonly employed technique for the analysis of benzoic acid and its derivatives. helixchrom.comnih.gov

In a typical research setting, a C18 column is utilized as the stationary phase, which effectively separates compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of an aqueous component, such as a buffer to control pH, and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.com For instance, a method for separating benzoic acid could use a mobile phase of 30% acetonitrile with 0.1% trifluoroacetic acid (TFA), with detection at 235 nm. helixchrom.com The acidic pH ensures that the carboxylic acid group of this compound is protonated, leading to better retention on the reversed-phase column.

For the analysis of guanidino compounds in biological samples, such as serum from uremic patients, HPLC methods have been developed that can separate a range of related molecules. researchgate.net One such method utilized a C18 column with an isocratic elution of a mobile phase containing methanol, water, sodium tetraborate (B1243019) buffer (pH 7.5), and acetonitrile. researchgate.net This approach, with UV detection at 275 nm, allowed for the separation of various guanidino compounds, including guanidinobutyric acid, which shares structural similarities with this compound. researchgate.net

Sample preparation for analysis in biological matrices typically involves protein precipitation, often using an organic solvent like acetonitrile, followed by centrifugation to remove solid debris before injection into the HPLC system. nih.govresearchgate.net For urine samples, a liquid-liquid extraction step may be employed to concentrate the analyte and remove interfering substances. nih.gov

The table below summarizes typical HPLC conditions that can be adapted for the analysis of this compound in research samples.

| Parameter | Condition | Reference |

| Column | C18 (e.g., 4.6x150 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Water with acid (e.g., TFA) or buffer | helixchrom.comresearchgate.net |

| Detection | UV at ~230-275 nm | nih.govhelixchrom.comresearchgate.net |

| Sample Prep | Protein precipitation or Liquid-Liquid Extraction | nih.govnih.gov |

Mass Spectrometry Approaches for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural confirmation of this compound and the identification of its potential metabolites in biological samples. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. nih.gov

The fragmentation pattern of a molecule in the mass spectrometer is characteristic and provides crucial information for its structural elucidation. For benzoic acid, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45), leading to the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77, respectively. docbrown.info The benzoyl cation is often the base peak in the mass spectrum of benzoic acid. docbrown.info

For this compound, the fragmentation would be more complex due to the presence of the methylguanidino group. In addition to the fragmentation of the benzoic acid moiety, characteristic losses from the guanidino group would be expected. The identification of metabolites of this compound would involve searching for predicted biotransformations, such as hydroxylation, demethylation, or conjugation reactions, and then using tandem mass spectrometry (MS/MS) to confirm the structure of these modified compounds. nih.gov The fragmentation pattern of a suspected metabolite is compared with that of the parent compound to identify the site of modification.

The general workflow for metabolite identification using LC-MS/MS involves:

Administering the compound to an in vitro or in vivo system.

Analyzing biological samples (e.g., plasma, urine, liver microsomes) by LC-HRMS.

Comparing the MS data from treated and control samples to find potential metabolites.

Performing MS/MS analysis on the potential metabolite ions to obtain fragmentation spectra.

Interpreting the fragmentation spectra to propose the structure of the metabolite. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and for studying their interactions with other molecules, such as proteins. mdpi.com Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of individual atoms within the this compound molecule.

The ¹H NMR spectrum of a benzoic acid derivative will typically show signals for the aromatic protons in the region of 7-8.5 ppm, with their exact chemical shifts and splitting patterns depending on the substitution pattern. rsc.org The proton of the carboxylic acid group is usually observed as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.org For this compound, additional signals would be expected for the methyl group and the protons of the guanidino group.

The ¹³C NMR spectrum of benzoic acid shows a signal for the carboxyl carbon at around 172 ppm, while the aromatic carbons appear between 125 and 135 ppm. docbrown.info The substitution with the methylguanidino group at the 4-position would influence the chemical shifts of the aromatic carbons, providing information about the electronic effects of this substituent.

NMR is also a key technique for studying the conformation of flexible molecules like this compound in solution. rsc.org Furthermore, NMR is widely used to investigate the binding of small molecules (ligands) to proteins. mdpi.com Chemical shift perturbation studies, where the NMR spectrum of a protein is monitored upon addition of the ligand, can identify the amino acid residues involved in the binding interaction. This provides valuable information about the binding site and the conformational changes that may occur upon binding. mdpi.com

X-ray Crystallography and Structural Determination in Ligand-Protein Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid state and for visualizing its interaction with a protein at atomic resolution. nih.gov To obtain the crystal structure of this compound, it would first need to be crystallized, either as a standalone compound or in a complex with a target protein.

The crystal structure of benzoic acid reveals that the molecules form centrosymmetric dimers in the solid state, with the carboxyl groups of two molecules linked by strong hydrogen bonds. researchgate.net This dimerization is a common feature in the crystal structures of many carboxylic acids. For this compound, in addition to the carboxylic acid dimerization, the guanidino group can participate in a network of hydrogen bonds, potentially leading to more complex crystal packing arrangements. researchgate.net

In the context of drug discovery and molecular biology, obtaining a crystal structure of this compound bound to a protein is of high value. Such a structure would provide a detailed picture of the binding mode, including all the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site. nih.gov This information is crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective analogs.

A computational study on the related compound, 4-(carboxyamino)-3-guanidino-benzoic acid, performed molecular docking with a periplasmic binding protein, suggesting potential binding interactions. ajchem-b.com While computational, such studies can guide experimental efforts to obtain a co-crystal structure.

The table below presents representative crystallographic data for a related substituted benzoic acid, highlighting the type of information obtained from an X-ray diffraction experiment. researchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.6678 (8) |

| b (Å) | 10.9294 (11) |

| c (Å) | 11.7231 (8) |

| β (°) | 93.395 (7) |

| Volume (ų) | 1236.53 (18) |

| Z | 4 |

Spectrophotometric and Fluorometric Assays for Research Applications

Spectrophotometric and fluorometric assays are widely used for the quantification of compounds in research settings due to their simplicity, sensitivity, and high-throughput potential.

UV-Vis spectrophotometry is based on the absorption of ultraviolet or visible light by a molecule. Benzoic acid and its derivatives exhibit a characteristic UV absorption spectrum. Benzoic acid in its acidic form shows a primary absorption maximum (λmax) at approximately 221-230 nm. researchgate.netrsc.org The absorbance at this wavelength is directly proportional to the concentration of the compound, a principle that can be used for its quantification. For this compound, the λmax would be expected to be in a similar range, potentially with a shift due to the guanidino substituent.

Fluorometric assays offer higher sensitivity and specificity compared to spectrophotometry. While this compound itself may not be sufficiently fluorescent, derivatization with a fluorogenic reagent can be employed to introduce a fluorescent tag. Several methods have been developed for the fluorometric determination of guanidino compounds. nih.govnih.gov These methods often involve a post-column derivatization step in an HPLC system, where the separated guanidino compounds react with a reagent like 1,2-naphthoquinone-4-sulfonate or phenanthrenequinone (B147406) to form highly fluorescent products. nih.govnih.gov These fluorescent derivatives can then be detected with high sensitivity.

Computational Chemistry and Molecular Modeling Studies of 4 3 Methylguanidino Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, reactivity, and spectroscopic characteristics. These calculations, often employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF), provide a detailed picture of the molecule at the atomic level.

For a related compound, 4-(carboxyamino)-3-guanidino-benzoic acid, extensive quantum chemical calculations have been performed. ajchem-b.comresearchgate.netajchem-b.com These studies utilized the DFT-B3LYP/6-311G and HF/6-31G methods to determine the optimized geometric structure and various quantum chemical parameters. ajchem-b.comajchem-b.comnih.gov Key findings from such analyses on analogous compounds include:

Molecular Geometry: The optimized bond lengths and angles provide a precise three-dimensional representation of the molecule. For instance, in 4-(carboxyamino)-3-guanidino-benzoic acid, the C-N bond lengths within the guanidino group and the geometry of the phenyl ring have been meticulously calculated. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A small HOMO-LUMO gap suggests higher reactivity. ajchem-b.com

Reactivity Descriptors: Global chemical reactivity descriptors, such as ionization potential, electron affinity, electronegativity, hardness, and softness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. ajchem-b.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule, which is critical for understanding intermolecular interactions. ajchem-b.com

Non-Linear Optical (NLO) Properties: The dipole moment and hyperpolarizability calculations can indicate a compound's potential for applications in optoelectronics. ajchem-b.com

| Parameter | Value (for 4-(carboxyamino)-3-guanidino-benzoic acid) | Significance |

|---|---|---|

| HOMO-LUMO Gap | Data not publicly available | Indicates chemical reactivity and stability |

| Dipole Moment | Reported as high ajchem-b.com | Suggests potential for non-linear optical properties |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. While specific MD simulation data for 4-(3-methylguanidino)benzoic acid is not readily found, studies on related compounds like nafamostat (B1217035), which also contains a guanidinobenzoyl moiety, are informative.

MD simulations have been extensively used to study the binding of nafamostat to the transmembrane protease, serine 2 (TMPRSS2), a key protein in the entry of SARS-CoV-2 into cells. These simulations can:

Reveal Binding Poses: Elucidate the stable binding conformations of the ligand within the active site of the protein. nih.gov

Analyze Binding Stability: By calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex over the simulation time, the stability of the binding can be assessed. nih.gov

Characterize Intermolecular Interactions: Identify and quantify the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. nih.gov

Explore Conformational Changes: Investigate how the protein and ligand structures adapt to each other upon binding.

For nafamostat, MD simulations of up to 100 nanoseconds have demonstrated its stable interaction with the binding sites of viral proteases. nih.gov Such studies are crucial for understanding the mechanism of action of drugs and for designing more potent inhibitors.

Docking Studies with Target Macromolecules and Receptor Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential drugs.

Docking studies have been performed on the related compound 4-(carboxyamino)-3-guanidino-benzoic acid against several protein targets. ajchem-b.comresearchgate.netajchem-b.com In one study, this compound was docked against four different proteins, with the periplasmic binding protein 1US5 showing the most favorable binding energy. ajchem-b.comnih.gov Such analyses typically involve:

Preparation of Ligand and Receptor: Generating 3D structures of the ligand and the target protein.

Defining the Binding Site: Identifying the active site or a potential allosteric site on the receptor.

Docking and Scoring: Using a docking algorithm to generate various binding poses and a scoring function to rank them based on their predicted binding affinity.

Similarly, docking studies of nafamostat have been crucial in understanding its inhibitory activity against proteases like TMPRSS2 and the main protease (3CLpro) of SARS-CoV-2. nih.govnih.govdoaj.org These studies have identified key amino acid residues involved in the binding, such as Ser441 in TMPRSS2. doaj.org

| Analogous Compound | Target Macromolecule | Key Findings |

|---|---|---|

| 4-(carboxyamino)-3-guanidino-benzoic acid | Periplasmic binding protein 1US5 | Showed the best docking results among four tested proteins. ajchem-b.comnih.gov |

| Nafamostat | TMPRSS2 | Forms a covalent bond with Ser441 in the active site. doaj.org |

| Nafamostat | SARS-CoV-2 3CLpro and PLpro | Exhibited strong binding energies, suggesting potential inhibitory activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity.

While specific QSAR or pharmacophore models for this compound are not published, these techniques are routinely applied to series of related inhibitors. For example, 3D-QSAR and pharmacophore modeling have been used to study inhibitors of various enzymes, identifying key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for activity. nih.govnih.gov

A typical workflow for such studies includes:

Data Set Preparation: A set of compounds with known biological activity is selected.

Descriptor Calculation/Feature Identification: Molecular descriptors (for QSAR) or pharmacophoric features are determined for each compound.

Model Generation and Validation: A statistical model (for QSAR) or a pharmacophore hypothesis is generated and validated using internal and external test sets.

These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

In Silico Prediction of Metabolic Pathways and Biotransformation

In silico methods for predicting the metabolic fate of a compound are becoming increasingly important in early-stage drug discovery to identify potential metabolic liabilities. These tools can predict the sites of metabolism by various enzymes, such as cytochrome P450s (CYPs), and the likely metabolites that will be formed. nih.govnews-medical.net

For camostat (B1201512) mesylate, a prodrug that is structurally related to this compound, its metabolic pathway has been studied. It is rapidly converted to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), which is then further metabolized to the inactive 4-guanidinobenzoic acid (GBA). nih.govnih.gov

In silico metabolism prediction tools typically use one of two approaches:

Structure-based methods: These use the 3D structure of metabolizing enzymes to dock the compound and predict its susceptibility to metabolism.

Ligand-based methods: These use machine learning models trained on large datasets of known metabolic transformations to predict the most likely sites of metabolism on a new compound.

Predicting the metabolic pathways of this compound would be crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions.

Application of 4 3 Methylguanidino Benzoic Acid As a Chemical Probe or Research Tool

Development of Fluorescent or Affinity Probes for Target Identification

There is no specific information in the reviewed literature on the development of fluorescent or affinity probes using 4-(3-Methylguanidino)benzoic acid.

However, the general strategy for creating such probes often involves coupling a molecule of interest to a reporter group. For instance, research on other benzoic acid derivatives, like 4-N,N-dimethylamino benzoic acid, has shown they can be used to create fluorescent probes. nih.gov These probes exhibit spectral properties, such as absorption and fluorescence maxima, that are dependent on the solvent's polarity. nih.gov Another common technique is photoaffinity labeling, where a photo-reactive group (like a benzophenone (B1666685) or diazirine) is attached to a ligand to covalently bind to its target protein upon UV irradiation. This method is widely used for target identification and validation.

Utilization in Mechanistic Enzymology and Pathway Elucidation

Specific studies employing this compound to elucidate enzyme mechanisms or biological pathways are not present in the available literature. The parent compound, 4-guanidinobenzoic acid, is known to be used in studies of enzyme inhibition. cymitquimica.com For example, it has been investigated as an inhibitor of serine proteases. Such inhibitors are valuable tools for understanding enzyme structure and function.

Integration into High-Throughput Screening Assays for Ligand Discovery (Research Focus)

There is no documented use of this compound in high-throughput screening (HTS) campaigns for ligand discovery.

HTS is a foundational method in drug discovery, allowing for the rapid testing of thousands of compounds for activity against a biological target. nih.gov These assays are often fluorescence- or luminescence-based and are designed to identify "hits" that can be further developed into lead compounds. nih.gov The integration of a novel compound like this compound into an HTS library would require its synthesis and characterization, followed by screening against a panel of relevant biological targets.

Tools for Investigating Guanidino Compound Transport Systems

The transport of guanidino compounds across biological membranes is a critical area of research, particularly in the context of neurological and metabolic disorders. researchgate.net Studies have identified specific transporters, such as organic cation transporters (OCTs) and the creatine (B1669601) transporter (CRT/SLC6A8), that are responsible for the movement of various guanidino compounds. researchgate.netnih.gov Research in this area typically involves using known substrates and inhibitors to characterize transporter function and specificity. While 4-guanidinobenzoic acid is recognized as a guanidino compound, the specific transport characteristics of its 3-methyl derivative have not been reported. researchgate.net

Reagents for Derivatization in Analytical Chemistry Research

The application of this compound as a derivatization reagent in analytical chemistry is not described in the literature.

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). This is often done to improve volatility, enhance thermal stability, or introduce a specific tag for detection (e.g., a fluorophore or an electrophore for electron capture detection). nih.gov While various reagents exist for derivatizing carboxylic acids nih.gov, this compound has not been established as one of these tools.

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches for Systems-Level Understanding

To move beyond single-target interactions, future research on 4-(3-Methylguanidino)benzoic acid should integrate multi-omics technologies. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, systems-level view of the compound's effects. najao.com Such a strategy is crucial for understanding the complex interplay of biological pathways that a small molecule can modulate. frontiersin.org

By treating cells or model organisms with this compound and subsequently analyzing the changes across these different molecular layers, researchers can establish causal relationships and identify the compound's complete mechanism of action (MOA). najao.comfrontiersin.org For instance, an integrated proteomics and metabolomics analysis could reveal not only which proteins are directly targeted but also how metabolic pathways, such as arginine biosynthesis or energy metabolism, are consequently altered. nih.gov This holistic view can uncover unexpected therapeutic opportunities and potential off-target effects early in the research process. mdpi.com The application of multi-omics is becoming a cornerstone of modern drug discovery, enabling the shift from a one-drug-one-target paradigm to a more nuanced understanding of polypharmacology. frontiersin.orgmdpi.com

Table 1: Potential Multi-Omics Strategies for this compound

| Omics Layer | Research Question | Potential Outcome |

|---|---|---|

| Proteomics | What proteins does the compound directly or indirectly interact with? | Identification of primary targets and downstream signaling pathways. |

| Metabolomics | How does the compound alter the cellular metabolic profile? | Insight into effects on metabolic pathways and potential biomarkers of activity. nih.gov |

| Transcriptomics | Which gene expression patterns are changed by the compound? | Understanding of the cellular response at the transcriptional level and regulatory network effects. |

| Integrated Analysis | What are the comprehensive biological network effects of the compound? | A holistic model of the compound's mechanism of action, linking targets to cellular phenotype. youtube.com |

Development of Advanced Bioanalytical Techniques for Detection in Complex Biological Systems

A significant hurdle in studying any novel compound is the ability to accurately and sensitively detect it in complex biological matrices like blood, urine, or tissue. aau.dk Future efforts must focus on developing robust bioanalytical methods for this compound. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. researchgate.netnih.gov

For guanidino compounds, which can be challenging to analyze due to their polarity, derivatization strategies are often employed to improve chromatographic separation and detection sensitivity. aau.dkresearchgate.net Researchers could adapt existing methods, such as derivatization with benzoin, and optimize them for the specific properties of this compound. aau.dk The development of such validated, high-performance assays is a prerequisite for pharmacokinetic studies, enabling the determination of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov These methods would be essential for quantifying the compound in various biological samples, a critical step in translating laboratory findings into pre-clinical models. researchgate.netnih.gov

Exploration of Novel Biological Targets and Mechanistic Hypotheses

The structural similarity of this compound to 4-guanidinobenzoic acid suggests that it may act as an inhibitor of serine proteases. ontosight.aichemimpex.com Many of these enzymes play critical roles in physiological processes like digestion, blood coagulation, and inflammation, making them attractive therapeutic targets. ekb.egnih.gov The guanidino group is known to interact with acidic residues, such as aspartic acid, often found in the active sites of these proteases. nih.govmdpi.com

Future research should employ a combination of computational and experimental approaches to identify and validate its biological targets. Structure-based virtual screening and molecular docking can predict binding affinities to a wide range of proteins, generating testable hypotheses. oup.com These computational predictions must then be confirmed through in vitro enzyme inhibition assays. acs.org Furthermore, the presence of the methyl group on the guanidino moiety may confer selectivity for specific proteases or even create affinity for entirely new classes of targets, such as voltage-gated potassium channels, which are known to be modulated by some guanidine (B92328) compounds. nih.gov Unraveling these specific interactions is key to defining the compound's therapeutic potential.

Leveraging Synthetic Biology for Production or Pathway Engineering Studies

Traditional chemical synthesis can be complex and costly. Synthetic biology offers a revolutionary alternative for producing specialty chemicals like this compound. thechemicalengineer.comankurcapital.com By engineering microorganisms such as Escherichia coli or yeast, it is possible to create "cell factories" that can synthesize the compound from simple, renewable feedstocks like glucose. nih.govzenfoldst.com

This approach involves designing and introducing novel metabolic pathways into the host organism. nih.gov For example, researchers could engineer the biosynthesis of the benzoic acid core and then incorporate enzymes that catalyze the addition of the methylguanidino group. researchgate.netrsc.org This strategy not only provides a potentially more sustainable and cost-effective production method but also allows for the creation of analog libraries by introducing engineered enzymes with varied substrate specificities. coatingsworld.comresearchgate.net Such pathway engineering would facilitate structure-activity relationship (SAR) studies, accelerating the optimization of the compound for a desired biological activity. zenfoldst.com

Table 2: Synthetic Biology Approaches for this compound Production

| Approach | Description | Key Advantage |

|---|---|---|

| Metabolic Engineering | Optimizing existing host metabolic pathways and introducing heterologous genes to direct carbon flow towards the target molecule. nih.govresearchgate.net | High-titer production from simple feedstocks. |

| Enzyme Engineering | Modifying the structure of key enzymes to improve catalytic efficiency or alter substrate specificity for analog synthesis. | Creation of novel derivatives and improved reaction rates. |

| Biosensor Development | Engineering biosensors to monitor intracellular concentrations of the compound or its precursors in real-time. zenfoldst.com | Enables high-throughput screening and dynamic pathway regulation for process optimization. |

Bridging Fundamental Research with Translational Potential in Pre-clinical Science

The ultimate goal of characterizing a novel compound is often to assess its potential for therapeutic application. Once fundamental data on the bioactivity and targets of this compound are established, the crucial next step is to bridge this knowledge to pre-clinical science. mdpi.com Derivatives of 4-guanidinobenzoic acid have already shown promise as enteropeptidase inhibitors for the treatment of obesity, providing a clear translational precedent. nih.gov

If this compound demonstrates potent and selective inhibition of a clinically relevant target, such as a specific serine protease, research can advance into disease-relevant animal models. nih.govfrontiersin.org For example, if it inhibits a protease involved in inflammation, its efficacy could be tested in models of inflammatory bowel disease or arthritis. frontiersin.org These pre-clinical studies are essential to evaluate the compound's in vivo efficacy and to begin establishing a potential therapeutic window. This translational phase is critical for determining whether the promising in vitro findings can be developed into a viable therapeutic strategy. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.